7-Nitro-3,4-benzocoumarin

Catalog No.
S591143
CAS No.
6638-64-8
M.F
C13H7NO4
M. Wt
241.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-3,4-benzocoumarin

CAS Number

6638-64-8

Product Name

7-Nitro-3,4-benzocoumarin

IUPAC Name

3-nitrobenzo[c]chromen-6-one

Molecular Formula

C13H7NO4

Molecular Weight

241.2 g/mol

InChI

InChI=1S/C13H7NO4/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)18-13/h1-7H

InChI Key

KWGYGQPIDANWAX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Synonyms

3-NDBP, 3-nitro-6H-dibenzo(b,d)pyran-6-one

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

The exact mass of the compound 3-Nitro-6H-benzo[c]chromen-6-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48270. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Nitro-3,4-benzocoumarin (CAS 6638-64-8), also known as 3-nitro-6H-dibenzo[b,d]pyran-6-one (3-NDBP), is a rigid, planar nitro-substituted aromatic lactone [1]. In procurement contexts, it serves a dual role: as a highly specific analytical standard for environmental toxicology—specifically for quantifying mutagenic atmospheric transformation products—and as a stable precursor for synthesizing advanced fluorescent probes and biologically active coumarin derivatives . Its fused bicyclic benzocoumarin core, combined with the electron-withdrawing nitro group, dictates its unique metabolic activation profile in bioassays and its reliable reactivity in downstream chemical syntheses [1].

Research Fit

1
Non-fluorescent pro-fluorophore for 'turn-on' detection workflows
2
Nitro-to-amine reduction switch enables high-contrast assay design
3
Extended π-conjugated benzocoumarin scaffold supports bright fluorescent product

Substituting 7-Nitro-3,4-benzocoumarin with generic nitro-PAHs (like 2-nitrofluorene) or its positional isomers (such as 2-NDBP) compromises both assay validity and synthetic target specificity[1]. In environmental monitoring and mutagenicity assays, 3-NDBP and 2-NDBP exhibit fundamentally different metabolic activation dependencies; for instance, 2-NDBP is heavily activated by cytosolic xanthine oxidase, whereas 3-NDBP demonstrates distinct mutational specificity and S9-fraction activation dynamics [2]. For chemical synthesis, the exact positioning of the nitro group determines the electronic distribution across the π-conjugated lactone system, meaning that using an alternative isomer will yield downstream fluorophores with shifted emission spectra or altered binding affinities, rendering generic substitution unviable for reproducible research [3].

Substitution Risk

Generic coumarins (e.g., 4-methylumbelliferone) are inherently fluorescent; substituting removes the essential 'off' state baseline for turn-on assays.
Simpler 7-nitrocoumarins lack the fused benzene ring, resulting in lower fluorescence quantum yield of the reduced product and potentially reduced assay sensitivity.
7-amino-3,4-benzocoumarin is the fluorescent product itself; it does not provide the non-fluorescent baseline required for a turn-on detection system.

Isomer-Specific Metabolic Activation in Mutagenicity Assays

In comparative mutagenicity studies using Salmonella typhimurium strains, 3-NDBP (7-Nitro-3,4-benzocoumarin) demonstrates a distinct metabolic activation profile compared to its positional isomer 2-NDBP [1]. While 2-NDBP is the most efficiently activated nitro-PAH by all rat liver S9 fractions (heavily reliant on cytosolic xanthine oxidase), 3-NDBP exhibits a distinct activation pathway while maintaining specific base-substitution enhancements (e.g., in strain TA7005 for C.G to A.T mutations) that are critical for differentiating atmospheric transformation products [1]. Procurement of the exact 3-NDBP isomer is therefore mandatory for accurate source apportionment and toxicological profiling of ambient air particulate matter.

Evidence DimensionMetabolic activation pathway and mutational specificity
Target Compound Data3-NDBP: Specific base-substitution mutagenicity enhanced by S9 fraction with distinct TA7005 (C.G to A.T) profile
Comparator Or Baseline2-NDBP (Positional Isomer): Dominant activation via cytosolic xanthine oxidase
Quantified DifferenceIsomer-specific metabolic activation pathways preventing cross-isomer substitution in bioassays
ConditionsSalmonella typhimurium TA98NR and TA7005 with rat liver S9 fractions

Ensures accurate identification and toxicological assessment of specific environmental pollutants in standardized bioassays.

Off-On Switching
Class-level inference
Parent: non-fluorescent (OFF)
vs. 4-Methylumbelliferone: inherently fluorescent (ON)
Enables high-contrast detection
General photophysical context; review target assay

Precursor Viability in Benzocoumarin Derivatization

As a building block for advanced materials and pharmaceuticals, 7-Nitro-3,4-benzocoumarin offers an established synthetic pathway compared to the de novo synthesis of complex substituted coumarins [1]. Prepared via the oxidation of 4'-nitrobiphenyl-2-carboxylic acid, this compound provides a stable, high-purity starting material . This reliable processability allows buyers to utilize it directly for downstream modifications—such as Raney nickel and hydrazine hydrate reductions to form amino-benzocoumarins, or alkylations—rather than attempting lower-yield, multi-step syntheses of the target fluorophores from simpler precursors [1].

Evidence DimensionPrecursor synthesis processability
Target Compound DataEstablished synthesis via oxidation of 4'-nitrobiphenyl-2-carboxylic acid
Comparator Or BaselineDe novo multi-step synthesis of complex substituted benzocoumarins
Quantified DifferenceProvides a stable, commercially available intermediate for downstream derivatization, eliminating multi-step core synthesis
ConditionsUsed as a starting material for Raney nickel/hydrazine reductions or alkylations

Reduces synthetic steps and improves overall workflow efficiency for laboratories developing custom fluorescent probes.

Brightness vs. 7-Aminocoumarin
Class-level inference
Reduced benzocoumarin: higher quantum yield
vs. generic 7-aminocoumarin: lower quantum yield
Supports assay sensitivity context
Based on π-extension principles; numerical Φ scarce

Analytical Specificity for Polar Atmospheric Transformation Products

When analyzing ambient air particulate matter, standard nitro-PAHs like 2-nitrofluoranthene (2-NF) cannot serve as analytical surrogates for nitrodibenzopyranones [1]. 3-NDBP (7-Nitro-3,4-benzocoumarin) possesses a unique lactone-fused structure that alters its chromatographic retention and ionization efficiency compared to purely hydrocarbon-based nitro-PAHs [1]. In effect-directed analysis (EDA) of airborne particles, utilizing the exact 3-NDBP standard is necessary to accurately quantify the polar fractions of atmospheric transformation products, which exhibit different polarity and DNA-adduct formation behaviors than non-oxygenated nitro-PAHs [1].

Evidence DimensionAnalytical specificity for polar atmospheric transformation products
Target Compound Data3-NDBP: Oxygenated lactone structure requiring specific chromatographic calibration
Comparator Or Baseline2-Nitrofluoranthene (2-NF): Non-oxygenated nitro-PAH baseline
Quantified DifferenceDistinct polarity and retention behavior preventing the use of 2-NF as a calibration surrogate for 3-NDBP
ConditionsLiquid chromatography and effect-directed analysis (EDA) of ambient air fine particulate matter

Essential for analytical laboratories that need to accurately quantify oxygenated nitro-PAHs in environmental samples.

Cell Permeability
Cross-study comparable
XLogP3-AA = 2.9
vs. 7-Hydroxycoumarin LogP ≈ 1.4
Supports intracellular retention context
Computed LogP; verify in specific cell models
Synthetic Versatility
Supporting evidence
Nitro → amine: reactive handle for further derivatization
Multi-use probe intermediate
Standard reactivity context; validate in specific scheme

Environmental Toxicology and Mutagenicity Bioassays

Due to its specific metabolic activation profile and base-substitution mutagenicity, 7-Nitro-3,4-benzocoumarin is an essential reference standard for Salmonella plate-incorporation and microsuspension assays [1]. It is the correct choice for laboratories conducting effect-directed analysis (EDA) of airborne fine particulate matter to evaluate the health impacts of specific nitrodibenzopyranone isomers.

Synthesis of Advanced Fluorescent Probes

As a stable, highly conjugated electrophilic precursor, this compound is ideal for material science and chemical biology labs synthesizing custom fluorophores . Its reliable reactivity in downstream modifications, such as reduction to amino-benzocoumarins, makes it a preferred starting material over simpler coumarins when developing probes for biological imaging or optical materials.

Analytical Calibration for Atmospheric Monitoring

In analytical chemistry workflows focusing on atmospheric transformation products, 3-NDBP serves as a critical calibration standard [2]. Its unique oxygenated lactone structure means it cannot be substituted by standard nitro-PAHs like 2-nitrofluoranthene, making it indispensable for accurate liquid chromatography and mass spectrometry quantification of polar environmental pollutants.

Application Fit Matrix

Application
Selection Property
Validation Focus
Nitroreductase turn-on assays
Non-fluorescent baseline
Signal-to-background ratio
Benzocoumarin dye precursor
Extended π-system
On-demand dye generation
Benzocoumarin library synthesis
Nitro reduction to amine handle
Conjugation efficiency
Live-cell imaging studies
Lipophilicity profile
Intracellular retention and washout

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6638-64-8

Wikipedia

3-Nitro-6H-dibenzo(b,d)pyran-6-one

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